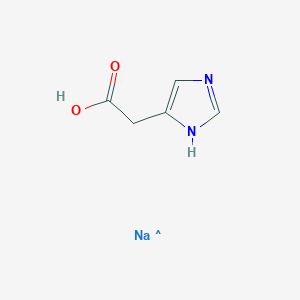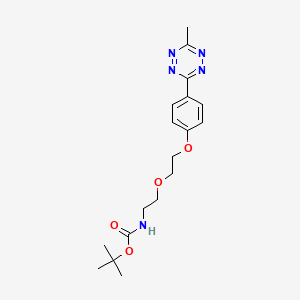
Imidazole-4-acetic acid sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole-4-acetic acid sodium is a sodium salt derivative of imidazole-4-acetic acid. Imidazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, due to their unique chemical structure and properties. This compound is particularly notable for its role in biological processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-acetic acid sodium typically involves the oxidative decarboxylation of imidazole-4-acetaldehyde. This process can be catalyzed by enzymes such as diamine oxidase. The reaction conditions often include mild temperatures and the presence of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes. These methods leverage the efficiency of enzymatic reactions to produce the compound in significant quantities. The use of biocatalysts not only enhances the reaction rate but also minimizes the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazole-4-acetic acid sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-acetaldehyde.
Reduction: It can be reduced to form imidazole derivatives with different functional groups.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halides and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Imidazole-4-acetic acid sodium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound plays a role in studying enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: this compound is used in the production of pharmaceuticals and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of imidazole-4-acetic acid sodium involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist to certain receptors, thereby modulating biological responses. The compound’s effects are mediated through its binding to enzymes and receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- Imidazole-4-acetaldehyde
- Imidazole-4-acetic acid
- Imidazole derivatives with different substituents
Comparison: Imidazole-4-acetic acid sodium is unique due to its sodium salt form, which enhances its solubility and stability compared to other imidazole derivatives. This makes it particularly useful in aqueous environments and for specific biological applications .
This compound stands out for its versatility and potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
Molekularformel |
C5H6N2NaO2 |
|---|---|
Molekulargewicht |
149.10 g/mol |
InChI |
InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9); |
InChI-Schlüssel |
CLJZKSOXOMYAJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CC(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)

![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)




![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)


